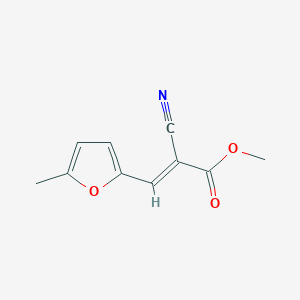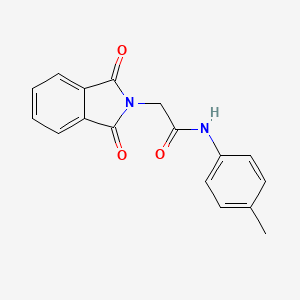
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a furan ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-methylfurfural in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor, and the product is continuously removed, which minimizes side reactions and improves efficiency.
化学反应分析
Types of Reactions
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyanoacrylates.
科学研究应用
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.
作用机制
The mechanism of action of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 2-cyano-3-(2-furyl)acrylate: Similar structure but with an unsubstituted furan ring.
Ethyl 2-cyano-3-(5-methylfuran-2-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-cyano-3-(5-bromofuran-2-yl)acrylate: Similar structure but with a bromine substituent on the furan ring.
Uniqueness
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other cyanoacrylates.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
methyl (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-9(14-7)5-8(6-11)10(12)13-2/h3-5H,1-2H3/b8-5+ |
InChI 键 |
VAMWMQFDCRZUBZ-VMPITWQZSA-N |
手性 SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)OC |
规范 SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)OC |
溶解度 |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate](/img/structure/B11036581.png)
![2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11036583.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11036585.png)
![N-{2-[{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11036591.png)
![1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11036609.png)
![(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036615.png)
![3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036623.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)
![4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036631.png)
![N-[1-(1,4'-bipiperidin-1'-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11036637.png)
![6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one](/img/structure/B11036641.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11036653.png)
![N-[3-(3-Methyl-1-piperidinyl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-B][1]benzothiophene-3-carboxamide](/img/structure/B11036654.png)

